molecular formula C26H21NO3S B2606326 ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate CAS No. 391866-72-1

ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate

Cat. No.: B2606326
CAS No.: 391866-72-1
M. Wt: 427.52
InChI Key: GLBPADIAXHQNHR-UHFFFAOYSA-N
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Description

Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate is an organic compound that features a biphenyl moiety, a thiophene ring, and an ester functional group

Scientific Research Applications

Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the biphenyl moiety through a Suzuki-Miyaura coupling reaction. This is followed by the introduction of the thiophene ring via a palladium-catalyzed cross-coupling reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl and thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiophene rings allow for π-π stacking interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-4-amine share structural similarities.

    Thiophene derivatives: Compounds such as 2-phenylthiophene and 3-thiophenecarboxylic acid are structurally related.

Uniqueness

Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate is unique due to the combination of biphenyl and thiophene moieties, which provide a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3S/c1-2-30-26(29)24-22(17-23(31-24)20-11-7-4-8-12-20)27-25(28)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPADIAXHQNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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